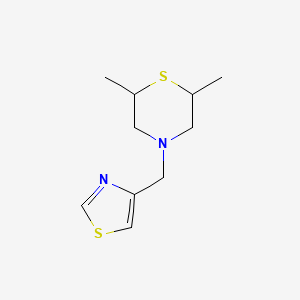
2,6-Dimethyl-4-(1,3-thiazol-4-ylmethyl)thiomorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-4-(1,3-thiazol-4-ylmethyl)thiomorpholine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DTMT and has been extensively studied for its biochemical and physiological effects.
作用機序
DTMT exerts its biological effects by inhibiting the activity of certain enzymes and proteins. It has been shown to inhibit the activity of chitin synthase, which is essential for the growth and survival of fungi. DTMT has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the development of Alzheimer's disease.
Biochemical and Physiological Effects
DTMT has been shown to possess antitumor and antifungal properties. It has also been studied for its potential use in the treatment of Alzheimer's disease. DTMT has been shown to inhibit the activity of certain enzymes and proteins, which are essential for the growth and survival of fungi and the development of Alzheimer's disease.
実験室実験の利点と制限
DTMT has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied for its biochemical and physiological effects. However, there are some limitations to its use in lab experiments. DTMT is toxic and must be handled with care. It also has limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of DTMT. One direction is the further exploration of its potential use in the treatment of Alzheimer's disease. Another direction is the development of new synthetic methods for the production of DTMT. Additionally, the study of DTMT's potential use in agriculture and material science is an area that warrants further research.
合成法
DTMT can be synthesized by reacting 2,6-dimethylmorpholine with 4-(chloromethyl)thiazole in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then treated with hydrogen sulfide to yield DTMT.
科学的研究の応用
DTMT has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DTMT has been shown to possess antitumor and antifungal properties. It has also been studied for its potential use in the treatment of Alzheimer's disease.
特性
IUPAC Name |
2,6-dimethyl-4-(1,3-thiazol-4-ylmethyl)thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S2/c1-8-3-12(4-9(2)14-8)5-10-6-13-7-11-10/h6-9H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUHFJUZVODZDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(S1)C)CC2=CSC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-(1,3-thiazol-4-ylmethyl)thiomorpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Methoxymethyl)phenyl]-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)methanone](/img/structure/B7586168.png)

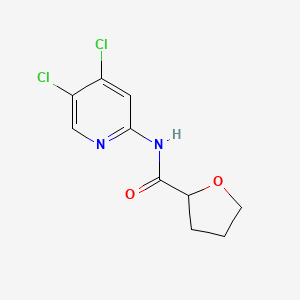
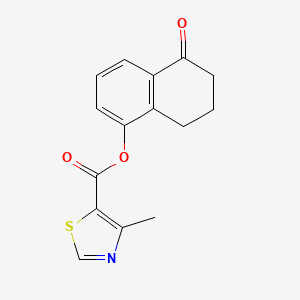
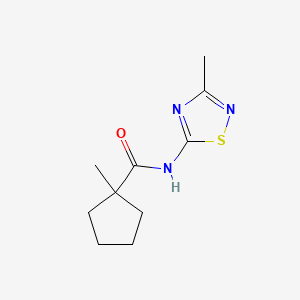
![(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 2-methyl-1,3-thiazole-4-carboxylate](/img/structure/B7586207.png)
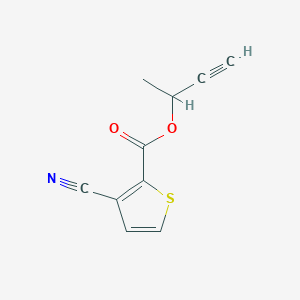
![N-[2-fluoro-5-(furan-2-yl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7586223.png)
![7-(2-chloroprop-2-enyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7586231.png)
![7-(2,2-difluoroethyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7586232.png)
![4-[1-(3-Methylphenyl)ethyl]-1,4-thiazepane 1,1-dioxide](/img/structure/B7586239.png)
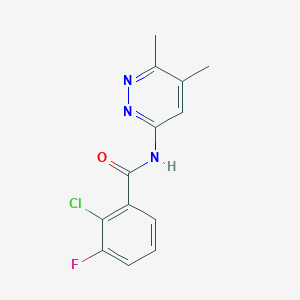
![3-phenyl-7-[2-(1,2,4-triazol-1-yl)ethyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7586254.png)
![3-[(3-Chloropyridin-4-yl)methyl-methylamino]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B7586255.png)